CCT373566: A Technical Guide to its Mechanism of Action as a BCL6 Degrader
CCT373566: A Technical Guide to its Mechanism of Action as a BCL6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT373566 is a potent and orally bioavailable molecular glue degrader of the B-cell lymphoma 6 (BCL6) transcriptional repressor. This document provides a comprehensive technical overview of the mechanism of action of CCT373566, including its biochemical and cellular activities, experimental protocols for its evaluation, and the signaling pathways it modulates. The information is intended to guide researchers and drug development professionals in the study and potential application of this compound.
Core Mechanism of Action
CCT373566 functions as a molecular glue, inducing the proteasomal degradation of its target protein, BCL6.[1][2] BCL6 is a key transcriptional repressor and an established oncogenic driver in lymphoid malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1][2] By targeting BCL6 for degradation, CCT373566 effectively removes the protein from the cell, leading to the de-repression of BCL6 target genes. This results in potent antiproliferative effects in BCL6-dependent cancer cell lines.[3]
The proposed mechanism suggests that CCT373566 binds to the BTB domain of BCL6. This binding event is thought to induce a conformational change that exposes a binding site for an E3 ubiquitin ligase. While not definitively proven for CCT373566, related compounds are believed to recruit the SIAH1 E3 ligase, which then polyubiquitinates BCL6, marking it for degradation by the proteasome.[2]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of CCT373566-induced BCL6 degradation.
Quantitative Data
The following tables summarize the key quantitative data for CCT373566 and its non-degrading stereoisomer, CCT373567.
Table 1: In Vitro Activity of CCT373566 and CCT373567 [3]
| Compound | BCL6 TR-FRET IC50 (nM) | OCI-Ly1 DC50 (nM) [% degradation] | HT DC50 (nM) [% degradation] |
| CCT373566 | 2.2 | 0.7 [92%] | 1.0 [85%] |
| CCT373567 | 2.9 | >2000 | >2000 |
Table 2: Antiproliferative Activity (GI50, nM) in DLBCL Cell Lines (14-day assay) [3]
| Compound | HT | Karpas 422 | SU-DHL-4 | OCI-Ly1 | OCI-Ly3 (BCL6 low) |
| CCT373566 | 8.0 | 1.4 | 2.1 | 12.5 | 1900 |
| CCT373567 | 362 | 38 | 83 | 820 | 2145 |
Table 3: In Vivo Pharmacokinetics of CCT373566 in Female Balb/C Mice [3]
| Route | Dose (mg/kg) | Bioavailability (%) | Clearance (mL/min/kg) | Vss (L/kg) |
| i.v. | 1 | N/A | 5.7 | 0.47 |
| p.o. | 5 | 44 | N/A | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on published literature and standard laboratory procedures.
BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of a compound to inhibit the protein-protein interaction between the BCL6 BTB domain and a fluorescently labeled co-repressor peptide.
Materials:
-
Assay Buffer A: 50 mM HEPES pH 7.5, 125 mM NaCl, 0.01% Triton X-100.[4]
-
Assay Buffer B: Assay Buffer A supplemented with 1 mM Glutathione or 0.5 mM DTT (prepare fresh).[4]
-
Assay Buffer C: Assay Buffer B supplemented with 0.03% BSA (prepare fresh).[4]
-
Biotinylated BCL6 protein (e.g., BCL6-Avitag).
-
Cy5-labeled co-repressor peptide (e.g., BCoR-Cy5).[4]
-
Europium-labeled Streptavidin (Eu-SA).[4]
-
384-well low-volume plates.
-
TR-FRET plate reader.
Protocol:
-
Prepare serial dilutions of CCT373566 in DMSO, followed by an intermediate dilution in Assay Buffer C.
-
Add 1.5 µL of the compound dilutions to the 384-well plate.
-
Add 3.5 µL of biotinylated BCL6 protein (final concentration ~2 nM) to each well.[4]
-
Mix briefly, centrifuge, and incubate for 30 minutes at room temperature.[4]
-
Prepare a 1:1 mixture of Cy5-labeled co-repressor peptide (final concentration ~100 nM) and Eu-SA (final concentration ~2 nM).[4]
-
Add 10 µL of the peptide/Eu-SA mix to each well.[4]
-
Incubate the plate for 2 hours at room temperature, protected from light.[4]
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of acceptor (665 nm) to donor (620 nm) fluorescence and plot against compound concentration to determine the IC50 value.
Cellular BCL6 Degradation Assay (DC50 Determination)
This assay quantifies the concentration of CCT373566 required to induce 50% degradation of endogenous BCL6 in cells.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly1, HT).
-
Cell culture medium and supplements.
-
CCT373566.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.[1]
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-BCL6 and anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells in multi-well plates and allow them to adhere or stabilize overnight.
-
Treat cells with a serial dilution of CCT373566 for a defined period (e.g., 24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatants using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify BCL6 protein levels relative to the loading control.
-
Plot the percentage of remaining BCL6 against compound concentration to determine the DC50 value.
Antiproliferation Assay (GI50 Determination)
This assay measures the concentration of CCT373566 that inhibits cell growth by 50%.
Materials:
-
DLBCL cell lines.
-
Opaque-walled 96-well or 384-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Protocol:
-
Seed cells at an appropriate density in opaque-walled multi-well plates.
-
Allow cells to acclimate for 24 hours.
-
Treat cells with a serial dilution of CCT373566.
-
Incubate for an extended period, as specified (e.g., 14 days for CCT373566).[3]
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the percentage of viable cells against compound concentration to determine the GI50 value.
Signaling Pathways and Experimental Workflows
BCL6 Downstream Signaling Pathway
Degradation of BCL6 by CCT373566 leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis.
Caption: Downstream effects of CCT373566-mediated BCL6 degradation.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of CCT373566 in a DLBCL xenograft model.
Caption: Workflow for in vivo efficacy testing of CCT373566.
Conclusion
CCT373566 is a valuable chemical probe for studying the biological functions of BCL6 and a potential starting point for the development of novel therapeutics for BCL6-driven malignancies. Its mechanism as a molecular glue degrader offers a distinct advantage over simple inhibition by leading to the complete removal of the target protein. The data and protocols presented in this guide provide a framework for the further investigation and application of CCT373566 in cancer research and drug discovery.
References
- 1. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 2061447 - BCL6 TR-FRET Protocol from US Patent US12310975: "Modulators of BCL6 proteolysis and associated methods of use" - PubChem [pubchem.ncbi.nlm.nih.gov]
